N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C15H17NOS. It is characterized by the presence of a benzyl group, an ethyl-substituted thiophene ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide typically involves the reaction of benzylamine with 5-ethyl-2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzylacetamide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
N-(5-Ethylthiophen-2-yl)acetamide: Lacks the benzyl group, which may affect its biological activity.
Thiophene-2-acetamide: Lacks both the benzyl and ethyl groups, resulting in different chemical and biological properties.
Uniqueness
N-Benzyl-N-(5-ethylthiophen-2-yl)acetamide is unique due to the combination of the benzyl group, ethyl-substituted thiophene ring, and acetamide moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
CAS No. |
108228-53-1 |
---|---|
Molecular Formula |
C15H17NOS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-benzyl-N-(5-ethylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C15H17NOS/c1-3-14-9-10-15(18-14)16(12(2)17)11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
KBIVQNKXWQFGCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)N(CC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.